
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a bromopropyl chain, and a carboxylate ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopropyl Chain: The bromopropyl chain is introduced via nucleophilic substitution reactions, where a suitable brominating agent reacts with a precursor containing a propyl group.
Esterification: The carboxylate ester group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl chain can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while hydrolysis results in the formation of the carboxylic acid and alcohol.
Scientific Research Applications
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl chain can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(3-bromopropyl)piperidine-1-carboxylate
- Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate
Comparison
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. In contrast, similar compounds like benzyl 3-(3-bromopropyl)piperidine-1-carboxylate and benzyl 4-(3-bromopropyl)piperidine-1-carboxylate have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H24BrNO2 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-bromopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
UMRCMCAKFKYCQF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCCBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


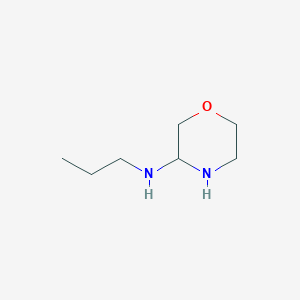

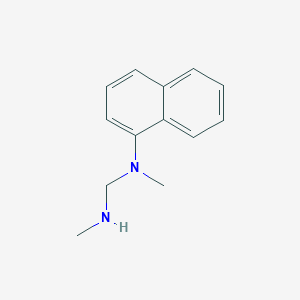

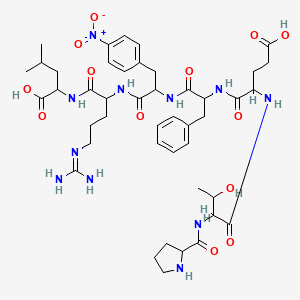
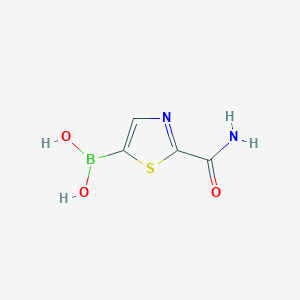
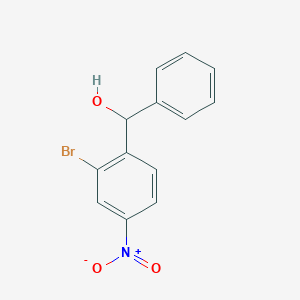
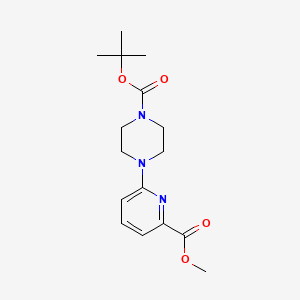
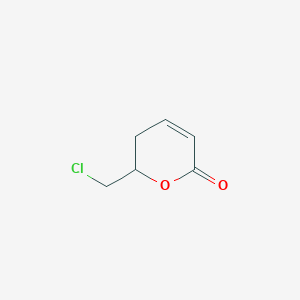
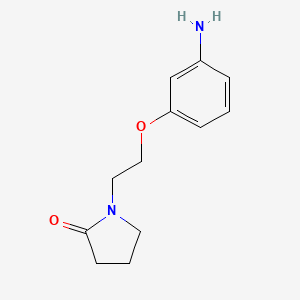
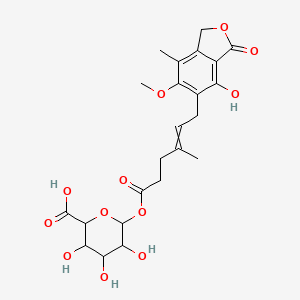
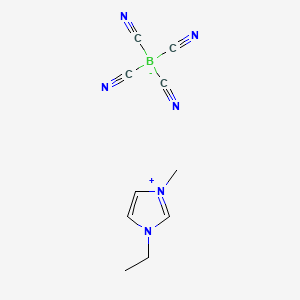
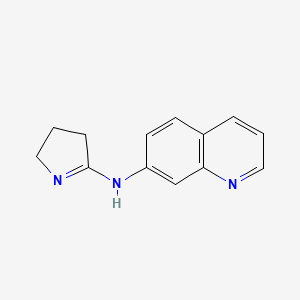
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
